molecular formula C8H5Cl2N3O2 B1403968 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1260666-52-1

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1403968
CAS No.: 1260666-52-1
M. Wt: 246.05 g/mol
InChI Key: YUMMTTBFLHJEMC-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C8H5Cl2N3O2 and its molecular weight is 246.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Glycine Esters

Research by Zinchenko et al. (2018) explores the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. This study indicates the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine. The reaction features and the potential for synthesizing biologically active compounds from these derivatives are highlighted Zinchenko et al., 2018.

Synthesis of Methyl Esters

Tumkevičius et al. (2013) discuss the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids. These compounds, which are intermediates for preparing methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, exhibit fungicidal properties. This paper provides valuable insights into the synthesis and potential applications of these compounds Tumkevičius et al., 2013.

Palladium-Catalyzed Reactions

Dodonova et al. (2010) explore the palladium-catalyzed cross-coupling reaction of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids. This process leads to a novel heterocyclic system – 1,3,4,6-tetraazadibenzo[cd,f]azulene. The research highlights the chemical versatility and reactivity of pyrrolo[2,3-d]pyrimidine derivatives in creating densely substituted compounds Dodonova et al., 2010.

Synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids

Verves et al. (2013) present methods for synthesizing ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives. These derivatives are converted to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates via intramolecular cyclization. This research contributes to the understanding of pyrimido-pyrrolo[2,1-c][1,4]oxazines and their potential applications Verves et al., 2013.

Biochemical Analysis

Biochemical Properties

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . The inhibition of α-amylase by this compound can lead to a reduction in glucose production, making it a potential candidate for antidiabetic therapies. Additionally, this compound may interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of α-amylase by this compound can lead to altered glucose metabolism in cells, affecting energy production and storage . Furthermore, this compound may impact cell signaling pathways by binding to specific receptors or enzymes, thereby influencing downstream signaling events and gene expression patterns.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as α-amylase, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound may interact with other proteins and nucleic acids, resulting in changes in gene expression and cellular function. The binding interactions of this compound with biomolecules can lead to conformational changes, enzyme inhibition or activation, and alterations in cellular processes.

Properties

IUPAC Name

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-7(14)4-2-3-5(9)12-8(10)13-6(3)11-4/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMMTTBFLHJEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.